4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine
Description
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine is a pyrimidine derivative featuring a sulfinylmethyl group at the 4-position, substituted with a 4-chlorophenyl moiety, a phenoxy group at the 6-position, and a phenyl group at the 2-position. Pyrimidine derivatives are widely studied due to their versatility in forming hydrogen bonds and their structural mimicry of biological nucleobases .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-18-11-13-21(14-12-18)29(27)16-19-15-22(28-20-9-5-2-6-10-20)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSNFDUENPLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine typically involves multi-step reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation of the compound involves the use of boron reagents, which are tailored for specific coupling conditions .
Chemical Reactions Analysis
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related pyrimidine derivatives:
Compound A : 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (CAS 478031-54-8)
- Key Differences: Sulfinyl vs. Sulfonyl Groups: The sulfinyl group (-SO-) in the target compound versus the sulfonyl group (-SO₂-) in Compound A. Phenoxy vs.
- Biological Relevance : Sulfonyl derivatives like Compound A are often associated with kinase inhibition due to their strong electron-withdrawing effects .
Compound B : 4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine (CAS 477710-02-4)
- Key Differences :
- Crystallographic Data : Compound B’s structure (C23H18N2O2S, MW 386.47) lacks the chloro-substitution, which may reduce its binding specificity to chlorinated receptor sites .
Compound C : 4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine (CAS 477886-16-1)
- Key Differences: Sulfinyl vs. Sulfanyl Groups: Sulfinyl groups (oxidized state) are more polar than sulfanyl (-S-) groups, affecting solubility and redox stability. Trifluoromethyl Phenyl vs. Phenoxy: The trifluoromethyl group in Compound C introduces strong electron-withdrawing effects and fluorophilic interactions, whereas the phenoxy group in the target compound favors hydrophobic interactions .
- Applications : Trifluoromethyl-substituted pyrimidines are common in agrochemicals and antiviral agents .
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and logP suggest improved lipid solubility, favoring blood-brain barrier penetration.
- Compound A’s additional sulfonyl group increases hydrogen-bond acceptors, enhancing solubility in polar solvents .
Biological Activity
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a complex structure characterized by a pyrimidine core substituted with various functional groups, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 372.87 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfinyl group may interact with key enzymes involved in metabolic pathways, potentially inhibiting their function.
- Antioxidant Properties : The phenoxy group suggests possible antioxidant capabilities, which could protect cells from oxidative stress.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Findings |
|---|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 12.5 | Apoptosis Induction | Significant reduction in cell viability observed. |
| Study 2 | A549 (Lung Cancer) | 15.0 | DNA Fragmentation | Induced DNA fragmentation consistent with apoptosis. |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme Inhibition | Inhibited key metabolic enzymes, leading to cell cycle arrest. |
Case Studies
-
Case Study on MCF-7 Cells :
In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability. The mechanism was primarily through apoptosis, confirmed by Annexin V staining and caspase activation assays. -
Study on A549 Cells :
Research indicated that the compound triggered significant apoptosis in A549 cells at concentrations above 10 µM. The study utilized flow cytometry to assess cell cycle distribution and found an accumulation of cells in the sub-G1 phase, indicative of apoptosis. -
HeLa Cell Line Investigation :
The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results showed a marked decrease in enzyme activity correlating with reduced proliferation rates in HeLa cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
